2-Amino-1-(m-tolyl)ethanol

Description

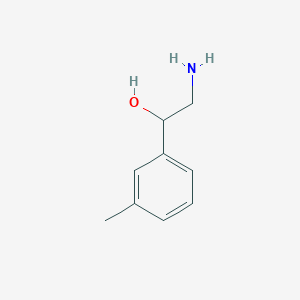

2-Amino-1-(m-tolyl)ethanol is a secondary amine alcohol characterized by a meta-methyl-substituted phenyl group (m-tolyl) attached to an ethanolamine backbone. Its IUPAC name reflects the amino group at position 2 and the m-tolyl group at position 1 of the ethanol chain.

Properties

IUPAC Name |

2-amino-1-(3-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZOTKNVCPHART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541880 | |

| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53360-88-6 | |

| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-1-(m-tolyl)ethanol involves the reduction of 2-nitro-1-(m-tolyl)ethanol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride . The reaction typically takes place under mild conditions, ensuring high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of catalytic hydrogenation is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(m-tolyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of primary or secondary amines

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2-Amino-1-(m-tolyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.

Medicine: It is investigated for its potential therapeutic properties, including its use in the development of new drugs for treating diseases like cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals, polymers, and materials science.

Mechanism of Action

The mechanism of action of 2-Amino-1-(m-tolyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular signaling pathways .

Comparison with Similar Compounds

The following analysis compares 2-Amino-1-(m-tolyl)ethanol with structurally related amino alcohols, focusing on substituent effects, physical properties, applications, and safety.

Substituted Phenyl Derivatives

Compounds with aromatic substituents on the ethanolamine backbone exhibit variations in reactivity, solubility, and bioactivity based on substituent type and position.

Table 1: Key Properties of Substituted Phenyl Ethanolamines

Key Findings :

- Electron-withdrawing groups (e.g., fluoro) may increase metabolic stability .

- Pharmaceutical Relevance : The 2,5-dimethoxy derivative is a USP-recognized reference standard, indicating stringent quality requirements for regulatory compliance .

- Market Trends : The 3-fluorophenyl analog shows significant market growth (2020–2025), suggesting halogenated derivatives are prioritized in drug development .

Aliphatic Amino Alcohols

Aliphatic analogs differ in amine substitution (primary vs. tertiary) and industrial applications.

Table 2: Comparison with Aliphatic Analogs

Key Findings :

- Amine Substitution: Tertiary amines (e.g., Diethylaminoethanol) are less reactive than primary/secondary analogs, making them suitable for industrial uses like corrosion inhibition .

- Safety : Aliphatic analogs generally have well-documented exposure limits but require precautions due to irritant properties .

Functional Group Variations

Replacing the ethanol group with a ketone or piperazine moiety alters reactivity and applications.

- 2-Amino-1-(2-hydroxyphenyl)ethanone: A ketone derivative with a hydroxylphenyl group. Used in synthetic chemistry for coumarin derivatives; solid state (m.p. 177°C) .

- 2-Amino-2-phenyl-1-(4-(m-tolyl)piperazin-1-yl)ethan-1-one: Incorporates a piperazine ring, enhancing binding affinity in receptor-targeted therapies (94% yield in synthesis) .

Key Findings :

- Ketone derivatives exhibit higher melting points and stability, favoring solid-state applications.

- Piperazine-containing analogs highlight the role of heterocycles in modulating pharmacological activity .

Biological Activity

2-Amino-1-(m-tolyl)ethanol, with the molecular formula CHNO and a molecular weight of 151.21 g/mol, is a compound characterized by an amino group and a hydroxyl group attached to an aromatic ring. This unique structure endows it with significant biological activity, making it a valuable compound in various fields including medicinal chemistry, biochemistry, and industrial applications.

The compound is known for its bifunctional nature, allowing it to participate in a variety of chemical reactions. It can undergo oxidation to form ketones or aldehydes, reduction to produce simpler amines or alcohols, and substitution reactions to yield derivatives with different functional groups.

Biochemical Interactions

This compound interacts with several enzymes and proteins due to its ability to form hydrogen bonds. It influences biochemical pathways involving neurotransmitter synthesis and degradation, thereby affecting neuronal function. Specifically, it interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial in the metabolism of alcohols and aldehydes.

Cellular Effects

The compound has been shown to modulate cell signaling pathways and gene expression. For instance, it can influence the activity of enzymes involved in neurotransmitter metabolism, impacting neuronal signaling and potentially affecting behaviors related to mood and cognition.

Case Studies

- Neurotransmitter Modulation : A study demonstrated that this compound affects the synthesis of serotonin and dopamine in neuronal cultures. This modulation suggests potential applications in treating mood disorders.

- Antiviral Activity : In research focused on antiviral compounds, this compound was utilized as a precursor for synthesizing antiviral agents. It was incorporated into a one-pot synthesis method that yielded high-purity products effective against HIV, showcasing its significance in drug development .

- Enzyme Inhibition : Another study highlighted its role as an inhibitor of certain metabolic enzymes, which could be leveraged for therapeutic effects in conditions where enzyme activity needs to be controlled.

Applications in Scientific Research

The compound serves multiple roles across different domains:

- Chemistry : It is used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biology : It acts as a building block for biologically active molecules.

- Medicine : Investigations are underway regarding its potential therapeutic properties for diseases like cancer and infectious diseases.

- Industry : It is utilized in producing specialty chemicals and materials science applications.

Comparative Analysis

| Property/Compound | This compound | Ethanolamine | 2-Aminoethanol |

|---|---|---|---|

| Molecular Formula | CHNO | CHNO | CHNO |

| Functional Groups | Amino, Hydroxyl | Amino, Hydroxyl | Amino |

| Biological Activity | Neurotransmitter modulation | Limited | Moderate |

| Industrial Use | Pharmaceuticals | Detergents | Solvents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.